molecular formula C9H13FN2O B13031130 (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13031130
M. Wt: 184.21 g/mol
InChI Key: INPCGIFLASQGAX-MRVPVSSYSA-N
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Description

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral chemical scaffold of high value in medicinal chemistry and drug discovery research. The compound features a stereogenic center and a 1,2-diamine functionality attached to a 3-fluoro-4-methoxyphenyl aromatic system. This structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The strategic incorporation of fluorine on the aromatic ring is a common tactic in drug design, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The 1,2-diamine moiety is a key functional group that can be used to create heterocycles or to link pharmacophores, and it can serve as a ligand for catalysts in asymmetric synthesis . Researchers may utilize this enantiopure diamine in the exploration of new active compounds, leveraging its structure to study structure-activity relationships (SAR). As a chiral building block, it is instrumental in the construction of potential enzyme inhibitors or other biologically active molecules for investigative purposes. This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet for proper handling and storage instructions.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1

InChI Key

INPCGIFLASQGAX-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Chiral Amine Formation via Reductive Amination and Resolution

A common approach involves the synthesis of a chiral intermediate such as (S)-1-(4-methoxyphenyl)ethylamine, which can be adapted to include the 3-fluoro substituent on the aromatic ring.

  • Step 1: Formation of Schiff Base Intermediate
    A mixture of 3-fluoro-4-methoxyacetophenone and a chiral amine such as (S)-(-)-α-methylbenzylamine is refluxed in toluene with p-toluenesulfonic acid as a catalyst. The reaction is conducted with azeotropic removal of water using a Dean-Stark apparatus to drive imine formation.

  • Step 2: Catalytic Hydrogenation
    The resulting imine is subjected to catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere at 35-55°C to reduce the imine to the corresponding chiral amine. This step yields the chiral ethane-1,2-diamine backbone.

  • Step 3: Salt Formation and Purification
    The crude amine is converted to its p-toluenesulfonic acid salt or hydrochloride salt to facilitate crystallization and purification, achieving high chiral purity (up to 100% by HPLC).

  • Step 4: Resolution (if racemic mixture formed)
    If the reaction yields a racemic mixture, resolution can be performed using chiral acids such as tartaric acid to separate enantiomers by formation of diastereomeric salts, followed by recrystallization and basification to liberate the pure enantiomer.

Alternative Synthesis via Chiral Auxiliary and Acylation

Another method involves the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone to control stereochemistry during acylation steps:

  • Step 1: Formation of Acyl Oxazolidinone
    3-fluoro-4-methoxyphenylacetic acid is converted to its acid chloride using oxalyl chloride. This intermediate reacts with the lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperature (-78°C) to form a chiral acyl oxazolidinone.

  • Step 2: Alkylation
    The acyl oxazolidinone is alkylated with methyl iodide in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to introduce the methyl group stereoselectively.

  • Step 3: Hydrolysis and Reduction
    Subsequent hydrolysis and reduction steps convert the intermediate into the desired chiral amine, (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine.

Data Table Summarizing Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
Schiff base formation 3-fluoro-4-methoxyacetophenone + (S)-α-methylbenzylamine + p-TsOH in toluene Reflux (110°C) 10-12 hours Water removed azeotropically
Catalytic hydrogenation 10% Pd/C, H2 atmosphere 35-55°C 10-12 hours High chiral purity achievable
Salt formation (PTSA or HCl) p-Toluenesulfonic acid or HCl in ethyl acetate/isopropanol 25-50°C 0.5-6 hours Crystallization for purification
Resolution (if needed) Tartaric acid, ethanol/water recrystallization 0-5°C Several hours Enantiomeric excess > 85%
Acyl oxazolidinone formation Oxalyl chloride, (S)-4-benzyl-2-oxazolidinone lithium salt -78°C 16 hours Stereocontrol in acylation
Alkylation Methyl iodide, LiHMDS -78°C Several hours High stereoselectivity
Hydrolysis and reduction LiOH, Pd/C hydrogenation Room temp to 55°C Hours Conversion to free amine

Research Findings and Notes

  • The use of chiral auxiliaries and chiral amines such as (S)-α-methylbenzylamine is critical to obtaining high enantiomeric purity in the final product.

  • Azeotropic removal of water during imine formation improves yield and drives the equilibrium toward product formation.

  • Catalytic hydrogenation under mild conditions ensures reduction without racemization or side reactions.

  • Resolution via tartaric acid salts is a classical and effective method when racemic mixtures are obtained, providing enantiomeric excess >85%.

  • The presence of the 3-fluoro substituent on the aromatic ring can influence reactivity and stereochemical outcomes, requiring careful control of reaction conditions.

  • Purification via salt formation (hydrochloride or p-toluenesulfonic acid salts) facilitates isolation of crystalline, pure compounds suitable for further applications.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine groups undergo standard nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form N,N'-dialkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine).

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, DMF, 60°CN,N'-Dimethyl derivative75%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylated derivative82%

Condensation and Cyclization

The vicinal diamine structure facilitates cyclization with carbonyl compounds:

  • Imidazoline Formation : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to yield 1,2,3,4-tetrahydroimidazoles .

  • Quinolinone Rearrangement : Participates in ring-expansion reactions with halogenated quinolinones (e.g., 2-(dichloromethyl)-6-nitroquinolin-4(3H)-one) in DMSO/KOAc to form piperazinobenzodiazepinones (36% yield) .

Example Reaction Pathway :

Diamine+2 Dichloromethyl quinolinoneDMSO KOAc 60 CPiperazinobenzodiazepinone+Byproducts[2]\text{Diamine}+\text{2 Dichloromethyl quinolinone}\xrightarrow{\text{DMSO KOAc 60 C}}\text{Piperazinobenzodiazepinone}+\text{Byproducts}\quad[2]

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to the methoxy group) undergoes regioselective substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the ortho position relative to the methoxy group .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the para position to the fluorine atom .

ReactionPosition SelectivityMajor ProductReference
NitrationOrtho to -OCH₃2-Nitro derivative
BrominationPara to -F5-Bromo derivative

Reductive Amination

The compound serves as a substrate in asymmetric reductive amination with ketones (e.g., acetophenone) using chiral catalysts (e.g., Y(OiPr)₃ with phosphine oxide ligands), achieving enantioselectivities up to 96% ee .

Catalytic System :

Y OiPr +Chiral Phosphine OxideTHF 20 CEnantiomerically Enriched Product[8]\text{Y OiPr }+\text{Chiral Phosphine Oxide}\xrightarrow{\text{THF 20 C}}\text{Enantiomerically Enriched Product}\quad[8]

Coordination Chemistry

Acts as a bidentate ligand for transition metals:

  • Forms stable complexes with Cu(I) and Mn(II) ions, enhancing catalytic activity in oxidation and coupling reactions .

  • Example: Mn(II) complexes derived from this diamine catalyze asymmetric epoxidation of alkenes with >90% enantiomeric excess .

Complex Structure :

[ 1S Diamine Mn CF SO ]Oxidative ConditionsEpoxide[3][\text{ 1S Diamine Mn CF SO }]\xrightarrow{\text{Oxidative Conditions}}\text{Epoxide}\quad[3]

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine is C10H14F N2O, with a molecular weight of approximately 196.23 g/mol. The compound features a chiral center at the ethane backbone, which influences its biological activity and interaction with molecular targets.

Medicinal Chemistry

Anticancer Properties
Research indicates that (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine exhibits promising anticancer activity. A study demonstrated its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key player in inflammation and cancer progression. The compound's ability to modulate TNF-α levels suggests therapeutic implications in managing inflammatory diseases and certain cancers .

Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings indicate its potential use in developing new antimicrobial agents .

Coordination Chemistry

In coordination chemistry, (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals enhances the reactivity and selectivity of these metal centers in catalysis and other applications .

Biological Research

Recent studies have explored the compound's role in biological systems, particularly concerning its interaction with enzymes and receptors. The formation of metal complexes may influence biochemical pathways, leading to various biological effects that warrant further investigation .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInhibits TNF-α; effective against various bacterial strains
Coordination ChemistryLigand for forming metal complexesEnhances reactivity and selectivity in catalytic processes
Biological ResearchInteraction with enzymes and receptorsPotential modulation of biochemical pathways through stable metal complexes

Case Study 1: Anticancer Activity

A study published in PMC examined the effects of (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by [source] demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness compared to existing antibiotics.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents ClogP (Estimated) Key Properties
(1S)-1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine C₉H₁₂FN₂O 184.20 3-F, 4-OCH₃ ~1.2* Chiral, polar diamine
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine C₈H₁₁FN₂ 154.19 4-F ~0.8 Lower MW, higher toxicity (H314)
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 4-C₂H₅ ~2.1 Increased lipophilicity
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₀ClF₃N₂ 238.64 5-Cl, 3-CF₃ ~2.8 High MW, strong electron-withdrawing groups
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine C₁₆H₂₀N₂O₂ 272.34 4-OCH₃ (two substituents) ~2.5 Bifunctional, chiral diamine

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Lipophilicity : The ethyl group in (1S)-1-(4-ethylphenyl)ethane-1,2-diamine increases ClogP significantly (~2.1 vs. ~1.2), suggesting better membrane permeability but poorer aqueous solubility .
  • Steric and Electronic Factors : The trifluoromethyl and chloro groups in introduce steric bulk and strong electron-withdrawing effects, likely affecting metabolic stability and target interactions.
Pharmacological Relevance:
  • Piperazine-2,3-dione analogs exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved lipophilicity over piperazine . The target compound’s 3-F/4-OCH₃ groups may enhance bioavailability or target binding compared to these analogs.

Biological Activity

(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine is a compound characterized by its unique chiral center and the presence of both a fluorine and a methoxy group on the aromatic ring. This structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

  • Molecular Formula : C9_9H13_{13}FN2_2O
  • Molecular Weight : 184.21 g/mol
  • CAS Number : 1213621-34-1

The biological activity of (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine can be attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The presence of the fluorine atom may enhance its metabolic stability, while the methoxy group can influence its lipophilicity and binding affinity to biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Anticancer Properties : The structural characteristics suggest potential interactions with cancer cell signaling pathways, possibly affecting proliferation and apoptosis.
  • Anti-inflammatory Effects : Compounds with similar functional groups often demonstrate the ability to modulate inflammatory responses, providing a basis for further exploration in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine can be analyzed through structure-activity relationship studies. These studies utilize computer-aided prediction models to evaluate how variations in structure influence biological activity.

Compound NameStructural FeaturesBiological Activity
3-FluoroanilineFluorinated aromatic amineAntimicrobial
4-MethoxybenzylamineMethoxy-substituted aromatic amineAntidepressant
EthylenediamineSimple diamine structureChelating agent

This table illustrates how structural modifications can lead to diverse biological activities, highlighting the importance of specific functional groups in determining pharmacological properties.

Case Studies and Research Findings

Recent studies have investigated the biological effects of related compounds. For instance:

  • Antidepressant Studies : Research has shown that compounds with similar structures can significantly influence serotonin reuptake inhibition, suggesting that (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine may also exhibit similar effects. In vitro assays demonstrated increased serotonin levels in neuronal cultures treated with related amines.
  • Cancer Cell Line Testing : Preliminary tests on various cancer cell lines indicated that compounds structurally related to (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine could induce apoptosis and inhibit cell proliferation. These findings warrant further investigation into the specific mechanisms involved.
  • Inflammatory Response Modulation : Studies utilizing carrageenan-induced paw edema models have shown that similar compounds can significantly reduce inflammation markers, suggesting potential therapeutic applications for inflammatory conditions.

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